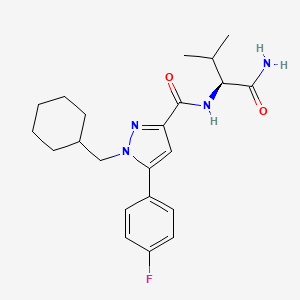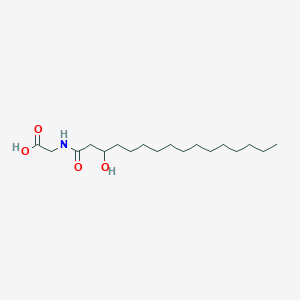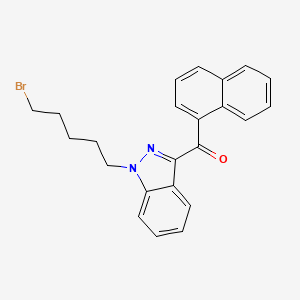
2,3,2/,3/-Tetrahydroochnaflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,2/,3/-Tetrahydroochnaflavone is a biflavonoid compound that has garnered significant interest due to its unique chemical structure and potential biological activities. This compound is isolated from the leaves of the Quintinia acutifolia plant and consists of two flavonoid units, naringenin and eriodictyol, linked through an ether bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: The first total synthesis of 2,3,2/,3/-Tetrahydroochnaflavone was achieved using 2,4,6-trihydroxyacetophenone and 4-hydroxybenzaldehyde as starting materials. The key steps in the synthesis include the formation of a diaryl ether and the cyclization of an ether-linked bichalcone to assemble the dihydroflavone structure . The Ullmann reaction is employed to form the diaryl ether linkage, followed by cyclization under specific conditions to yield the target compound .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The synthesis is primarily conducted in research laboratories, focusing on optimizing reaction conditions and yields for potential future industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2,3,2/,3/-Tetrahydroochnaflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the flavonoid units can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted flavonoid compounds.
Scientific Research Applications
2,3,2/,3/-Tetrahydroochnaflavone has several scientific research applications:
Chemistry: It serves as a model compound for studying biflavonoid synthesis and reactivity.
Medicine: Its potential anticancer properties are being explored for therapeutic applications.
Industry: Although not yet industrially produced, its unique structure and biological activities make it a potential candidate for future industrial applications.
Mechanism of Action
The mechanism of action of 2,3,2/,3/-Tetrahydroochnaflavone involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to interfere with cellular processes, potentially through the inhibition of specific enzymes or signaling pathways involved in cell proliferation and survival . Further research is needed to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Ochnaflavone: An asymmetric biflavone consisting of apigenin and luteolin moieties, linked through an ether bond.
Apigenin and Luteolin: Individual flavonoid units that form part of the ochnaflavone structure.
Uniqueness: 2,3,2/,3/-Tetrahydroochnaflavone is unique due to its specific ether linkage between the naringenin and eriodictyol units, which distinguishes it from other biflavonoids like ochnaflavone
Properties
CAS No. |
678138-59-5 |
|---|---|
Molecular Formula |
C30H22O10 |
Appearance |
Yellow powder |
Origin of Product |
United States |
Q1: What is 2,3,2′,3′-tetrahydroochnaflavone and where is it found?
A1: 2,3,2′,3′-Tetrahydroochnaflavone is a naturally occurring biflavonoid, meaning it consists of two flavonoid units linked together. It was first isolated from the leaves of the New Zealand tree Quintinia acutifolia, a member of the Grossulariaceae family. [] This discovery was significant because biflavonoids were previously only known from the Ochnaceae family. []
Q2: How was 2,3,2′,3′-tetrahydroochnaflavone synthesized in the lab?
A2: The first total synthesis of 2,3,2′,3′-tetrahydroochnaflavone was achieved using 4-hydroxybenzaldehyde and 2,4,6-trihydroxyacetophenone as starting materials. [] The key steps in the synthesis involved a Ullmann reaction to form the diaryl ether linkage between the two flavonoid units, followed by cyclization of an ether-linked dimeric chalcone to construct the two flavone nuclei. [, ]
Q3: What is the biological activity of 2,3,2′,3′-tetrahydroochnaflavone?
A3: Research has shown that 2,3,2′,3′-tetrahydroochnaflavone exhibits in vitro anti-cancer activity. Specifically, it demonstrated significant growth inhibition against P388 murine lymphocytic leukemia cells. [] The IC50 value, a measure of potency, was determined to be 8.2 µg/mL. []
Q4: Are there any structural analogs of 2,3,2′,3′-tetrahydroochnaflavone with interesting biological activity?
A4: Yes, a related compound, 2″,3″-dihydroochnaflavone, was also isolated from Quintinia acutifolia. [, ] This compound, which differs in the saturation state of one of the flavone units, showed even more potent activity against P388 murine lymphocytic leukemia cells, with an IC50 value of 3.1 µg/mL. [] The difference in potency highlights the potential impact of structural modifications on biological activity within this class of biflavonoids.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








